molecular formula C19H14F2N2OS2 B2458932 2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687562-11-4

2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2458932
CAS RN: 687562-11-4
M. Wt: 388.45
InChI Key: NTIAIXCMDOISFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H14F2N2OS2 and its molecular weight is 388.45. The purity is usually 95%.
BenchChem offers high-quality 2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural elucidation of bicyclic thiophene derivatives and their fluorinated counterparts. For example, studies have investigated the nuclear magnetic resonance (NMR) characteristics of such compounds, revealing insights into their molecular structure and the nature of spin couplings within their framework (Hirohashi, Inaba, & Yamamoto, 1975). Another area of interest is the development of fluorescent probes for the selective discrimination of thiophenols, demonstrating the compound's utility in chemical and biological sensing applications (Wang, Han, Jia, Zhou, & Deng, 2012).

Anticancer Activity

A significant body of work has explored the anticancer potential of fluorinated coumarin–pyrimidine hybrids. Microwave-assisted synthesis techniques have been utilized to produce derivatives with promising cytotoxicity against various cancer cell lines. Some of these compounds have shown comparable or superior activity to traditional chemotherapeutic agents, indicating their potential as novel anticancer agents (Hosamani, Reddy, & Devarajegowda, 2015).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated, with some compounds exhibiting significant activity against various bacterial and fungal strains. This research highlights the compound's potential in developing new antimicrobial and antifungal therapies, addressing the growing concern of drug resistance (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).

Antiviral Activity

The compound's framework has also been explored for its antiviral properties, particularly against HIV. Studies have synthesized derivatives that inhibit HIV-1 replication, showcasing the potential of these compounds in antiretroviral therapy. The optimization of molecular substitutions has led to the identification of compounds with potent antiviral activity, contributing to the search for new treatments for HIV/AIDS (Mai, Artico, Sbardella, Quartarone, Massa, Loi, De Montis, Scintu, Putzolu, & la Colla, 1997).

properties

IUPAC Name

3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2OS2/c20-13-3-1-12(2-4-13)11-26-19-22-16-9-10-25-17(16)18(24)23(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIAIXCMDOISFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.